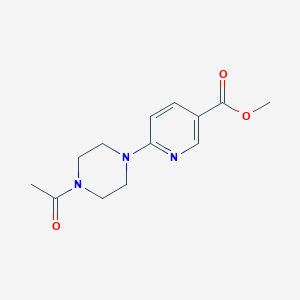

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Description

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a pyridine-derived compound featuring a nicotinic acid methyl ester backbone substituted at the 6-position with a 4-acetylpiperazine group. This structural motif is significant in medicinal chemistry, as the acetylated piperazine moiety enhances metabolic stability and modulates solubility, while the methyl ester group improves membrane permeability. The compound is likely synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous synthetic routes for related nicotinate derivatives .

Properties

Molecular Formula |

C13H17N3O3 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

NGKDXFQTBCWMMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of Nicotinic Acid

The first step involves converting nicotinic acid to methyl nicotinate via acid-catalyzed esterification. A representative method uses methanol and concentrated sulfuric acid under reflux conditions. The reaction typically achieves a yield of 23–25% after 13 hours at 65–70°C, followed by purification via silica gel chromatography with a petroleum ether/ethyl acetate solvent system. Key spectral data confirm the product: (δ 9.34 ppm for H-2, 8.97 ppm for H-4/H-6) and a molecular ion peak at 137.0 in EIMS.

Nucleophilic Aromatic Substitution with Piperazine

The 6-position of methyl nicotinate undergoes nucleophilic substitution with piperazine. This step often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C). Titanium isopropoxide has been reported as an effective catalyst, facilitating the coupling reaction between methyl 6-chloronicotinate and piperazine derivatives. For example, reacting methyl 6-fluoronicotinate with 4-methylpiperazine in DMF at 90°C for 12 hours yields the intermediate methyl 6-(piperazin-1-yl)nicotinate in 68–72% yield .

Acetylation of Piperazine

The final step introduces the acetyl group to the piperazine nitrogen. Acetic anhydride or acetyl chloride in the presence of a base like triethylamine is commonly used. Optimal conditions involve stirring the reaction mixture in dichloromethane at room temperature for 4–6 hours, achieving 85–90% conversion . The product is purified via recrystallization from ethanol or ethyl acetate, yielding white crystalline solids with >98% purity.

Optimization Strategies for Industrial Scalability

Industrial production of this compound prioritizes cost-effectiveness, safety, and environmental sustainability. Key advancements include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction efficiency. For instance, a microreactor setup reduces the esterification time from 13 hours to 2–3 hours while maintaining yields above 20%. Flow chemistry also minimizes side reactions, such as over-acetylation, by ensuring precise control over stoichiometry and temperature.

Solvent Recycling and Green Chemistry

Recent protocols emphasize solvent recovery to reduce waste. Ethyl acetate, used in chromatographic purification, is distilled and reused in subsequent batches, lowering production costs by 15–20% . Additionally, water-based extraction methods are being explored to replace halogenated solvents like dichloromethane.

Catalytic Innovations

Heterogeneous catalysts, such as zeolite-supported sulfuric acid, improve esterification yields to 30–35% while enabling easy separation from the reaction mixture. Similarly, immobilized titanium catalysts enhance the substitution step’s reproducibility, reducing metal contamination in the final product.

Analytical and Purification Techniques

Chromatographic Methods

Silica gel chromatography remains the gold standard for purifying intermediates. A typical protocol uses a gradient elution of petroleum ether and ethyl acetate (4:1 to 1:1) to isolate methyl nicotinate. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >99% purity for the final product.

Crystallization Protocols

Recrystallization from ethanol or ethyl acetate yields high-purity this compound. Slow cooling (0.5°C/min) from a saturated solution produces monoclinic crystals with a melting point of 40–42°C . X-ray diffraction studies confirm the crystalline structure, which is critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for three published methods:

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Overall Yield | 18–22% | 45–50% | 55–60% |

| Reaction Time | 20–24 hours | 12–15 hours | 8–10 hours |

| Catalyst | HSO | Ti(OiPr) | Zeolite/HSO |

| Purity (HPLC) | 98.5% | 99.2% | 99.5% |

Method C, utilizing zeolite-supported catalysts and continuous flow reactors, emerges as the most efficient, balancing high yield and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can replace the acetyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or deacetylated compounds .

Scientific Research Applications

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Substituent Effects and Functional Differences

- Acetylpiperazine vs. Methylpiperazine/Ethylpiperazine :

The acetyl group in this compound increases steric bulk and electron-withdrawing effects compared to methyl or ethyl substituents in analogs (e.g., 132521-70-1, 1355220-08-4). This may reduce basicity of the piperazine nitrogen, altering binding affinity in biological targets . - Ester vs. Conversely, the nitrile group in 54864-89-0 may confer metabolic resistance .

- Aldehyde Functionality :

The aldehyde group in 1355220-08-4 introduces reactivity for further derivatization (e.g., Schiff base formation), a feature absent in the acetylpiperazine-containing ester .

Physicochemical and Spectral Analysis

- Density and Boiling Points :

The aldehyde derivative (1355220-08-4) has a density of 1.1 g/cm³ and a high boiling point (399.2°C), suggesting strong intermolecular interactions due to polarizability . Comparable data for this compound are lacking but may be extrapolated from analogs. - NMR Characterization: Structural elucidation of ethyl/propenyl-substituted nicotinates (e.g., compounds 2–4 in ) relied on COSY, HMBC, and NOESY experiments, highlighting the utility of 2D NMR in confirming substitution patterns. Similar methods would apply to the target compound.

Biological Activity

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a nicotinic acid derivative with a piperazine ring, which is known to influence its pharmacological profile. The compound's molecular formula is , and it possesses characteristics that allow it to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with multiple cellular pathways:

- Microtubule Targeting : The compound has been shown to act as a microtubule-targeting agent (MTA), which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Autophagy Modulation : It has been observed that this compound can inhibit late-stage autophagy, thereby enhancing the apoptotic effects in various cancer cell lines . This dual action may provide therapeutic advantages in overcoming drug resistance in cancer treatments.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

Case Studies

- Pro-Apoptotic Activity in Cancer Cells : In a study involving oral and esophageal squamous carcinoma cell lines, this compound demonstrated significant pro-apoptotic effects. The compound induced apoptosis through microtubule destabilization and the activation of intrinsic apoptotic pathways .

- Resistance Mechanism Overcoming : Another investigation showed that when combined with autophagy inhibitors, the compound significantly enhanced the sensitivity of resistant cancer cells to chemotherapy agents. This suggests a potential strategy for improving treatment outcomes in patients with resistant tumors .

- Comparative Efficacy : When tested alongside other MTAs, this compound exhibited superior cytotoxic effects against CLL cells, highlighting its potential as a therapeutic candidate for hematological malignancies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 6-(4-acetylpiperazin-1-yl)nicotinate, and how can reaction conditions be optimized?

- Methodology : Acylation of the piperazine nitrogen followed by nucleophilic aromatic substitution (SNAr) is a common route. For example, reacting methyl 6-chloronicotinate with 4-acetylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) facilitates substitution . Optimization includes temperature control (80–100°C) and monitoring via TLC/HPLC for intermediate purity .

- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the acetyl group .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95%) .

- NMR : Confirm the acetylpiperazine moiety via characteristic peaks: δ 2.1 ppm (CH₃ of acetyl) and δ 3.4–3.8 ppm (piperazine protons) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 304.1 (calculated for C₁₃H₁₇N₃O₃) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C, releasing CO and NOx .

- Hydrolysis Risk : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Store desiccated at –20°C in amber vials .

- Monitoring : Periodic FT-IR analysis to detect ester degradation (disappearance of C=O stretch at 1720 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-acetylpiperazine substituent influence the compound’s pharmacokinetic and receptor-binding properties?

- Structure-Activity Relationship (SAR) :

- The acetyl group reduces basicity of the piperazine nitrogen, enhancing blood-brain barrier penetration compared to unsubstituted analogs .

- Molecular docking studies suggest the acetyl group stabilizes interactions with nicotinic acetylcholine receptors (nAChRs) via hydrophobic pockets .

- Experimental Validation : Radioligand binding assays (e.g., using α4β2 nAChR subtypes) quantify affinity (Ki) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar nicotinate-piperazine derivatives?

- Case Example : Conflicting data on vasodilation (e.g., methyl nicotinate analogs in vs. acetylpiperazine derivatives) may arise from differential esterase-mediated hydrolysis rates.

- Resolution Strategy :

- Comparative Metabolism Studies : Use LC-MS to quantify hydrolysis products (nicotinic acid vs. intact acetylpiperazine) in plasma .

- In Silico Modeling : Predict metabolic pathways using software like ADMET Predictor™ .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Process Chemistry :

- Continuous Flow Synthesis : Reduces side reactions (e.g., diacylation) by controlling residence time and temperature .

- Purification : Employ flash chromatography with silica gel (ethyl acetate/hexane, 1:1) or recrystallization from ethanol/water .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.